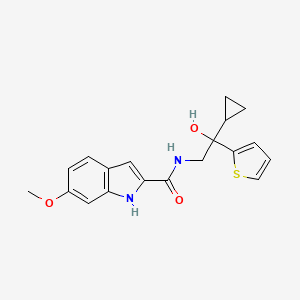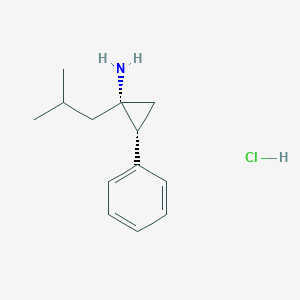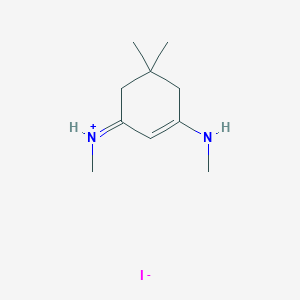
5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole is a chemical compound that has been widely researched for its potential therapeutic applications. It belongs to the class of imidazole derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including compounds similar to the one , have been explored for their potent antimicrobial properties. Research by Narwal et al. (2012) on novel imidazoles has shown that these compounds exhibit significant antimicrobial activities against various microorganisms, highlighting their potential as therapeutic agents in clinical medicine. This study synthesized various derivatives, demonstrating their effectiveness against Candida albicans, which suggests that 5-(4-bromophenyl)-2-(ethylthio)-1-(p-tolyl)-1H-imidazole could also possess similar antimicrobial properties (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Material Science Applications
In the domain of material science, compounds like this compound have found applications in the synthesis of multifunctional materials. Cao et al. (2015) synthesized and characterized mononuclear bisthienylethene-cobalt(II) complexes, which demonstrated slow magnetic relaxation and photochromic behavior. The study indicates the potential of similar imidazole derivatives in developing materials with unique magnetic and photoresponsive properties, useful in data storage and sensor applications (Cao, Wei, Li, & Gu, 2015).
Molecular Docking and Drug Design
Further extending their utility, imidazole derivatives are employed in molecular docking studies to understand their binding efficiency and mechanism of action towards various biological targets. Sharma et al. (2018) conducted molecular docking studies to evaluate the inhibitory activity of imidazole compounds against glucosamine 6-phosphate synthase, a target for antimicrobial agents. This research underscores the role of imidazole derivatives, including this compound, in the discovery and design of new therapeutic agents (Sharma, Jayashree, Narayana, Sarojini, Ravikumar, Murugavel, Anthal, & Kant, 2018).
Synthetic Chemistry
The reactivity and versatility of imidazole derivatives are exploited in synthetic chemistry for constructing complex molecules. Azimi and Majidi (2014) discussed the synthesis of isoxazol-5(2H)-ones and their rearrangement to imidazo[1,2-a]pyridines and indoles, illustrating the synthetic utility of imidazole compounds in creating heterocyclic structures that are foundational in many pharmaceuticals (Azimi & Majidi, 2014).
properties
IUPAC Name |
5-(4-bromophenyl)-2-ethylsulfanyl-1-(4-methylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c1-3-22-18-20-12-17(14-6-8-15(19)9-7-14)21(18)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMYISGGHJPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)
![N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2539975.png)
![3-(2-methoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2539976.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2539978.png)
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2539980.png)

![[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2539982.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2539986.png)
![(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2539988.png)
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2539991.png)


![N-(2-chlorobenzyl)-2-[(5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2539996.png)